molecular formula C16H18BrN3O3 B2747368 2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1797021-40-9

2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2747368
CAS No.: 1797021-40-9
M. Wt: 380.242
InChI Key: IXTDNUALFJOWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound with the molecular formula C19H22BrN3O3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzamide moiety, along with a tetrahydro-2H-pyran and pyrazolyl substituent. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Methoxylation: Addition of the methoxy group to the benzene ring.

    Formation of Benzamide: Coupling of the benzene ring with an amide group.

    Pyrazole Formation: Synthesis of the pyrazole ring.

    Coupling with Tetrahydro-2H-pyran: Final coupling to introduce the tetrahydro-2H-pyran moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to increase yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove or modify functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-bromo-5-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
  • **2-bromo-5-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

Uniqueness

2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-Bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS Number: 1797021-40-9) is a synthetic compound that has garnered interest due to its potential biological activities. This compound's structure includes a brominated benzamide linked to a pyrazole moiety, which is known for its diverse pharmacological properties.

  • Molecular Formula : C₁₆H₁₈BrN₃O₃
  • Molecular Weight : 380.24 g/mol
  • Structure : The compound features a 2-bromo and 5-methoxy substitution on the benzene ring, along with an oxan-4-yl and pyrazolyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antifungal, antibacterial, and anticancer properties. Below are detailed findings from recent research.

Antifungal Activity

A study evaluating pyrazole derivatives found that compounds similar to this compound exhibited significant antifungal activity against Sclerotinia sclerotiorum and Valsa mali. The compound's effectiveness was measured using the half-maximal effective concentration (EC50):

CompoundTarget OrganismEC50 (mg/L)
2-Bromo CompoundSclerotinia sclerotiorum0.20
Reference DrugFluxapyroxad0.12
Reference DrugBoscalid0.11
2-Bromo CompoundValsa mali3.68
Reference DrugFluxapyroxad12.67

These results indicate that the compound may serve as a promising candidate for developing new antifungal agents .

Anticancer Activity

Research has also highlighted the anticancer potential of pyrazole derivatives. For instance, similar compounds demonstrated inhibitory effects on various cancer cell lines, showing IC50 values in the low micromolar range:

CompoundCell LineIC50 (µg/mL)
2-Bromo CompoundHCT-1161.9
2-Bromo CompoundMCF-72.3
Reference DrugDoxorubicin3.23

This suggests that the compound could be further investigated for its use in cancer therapies .

The mechanism of action for compounds like this compound is hypothesized to involve interaction with specific enzymes or proteins within target organisms or cancer cells. For example, molecular docking studies have indicated potential binding sites on succinate dehydrogenase (SDH), which may explain its antifungal activity .

Case Studies

A notable case study involved synthesizing and testing a series of pyrazole derivatives, including the target compound. The findings indicated that modifications in the pyrazole structure could enhance biological activity, highlighting structure–activity relationships (SAR) critical for drug development .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3/c1-22-13-2-3-15(17)14(8-13)16(21)19-11-9-18-20(10-11)12-4-6-23-7-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTDNUALFJOWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.